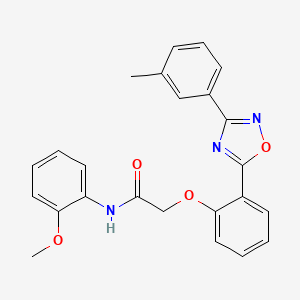![molecular formula C20H17ClN4O B7706264 4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)
4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as CEP-28122, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have been synthesized using various methods, and their biomedical applications are diverse .
Substitution Pattern and Biological Activity
The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of 1H-pyrazolo[3,4-b]pyridines has been analyzed . The substitution pattern of these compounds can significantly influence their biological activity .
Synthetic Strategies
Synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods have been considered .
Kinase Inhibitors
Some 1H-pyrazolo[3,4-b]pyridines have been studied for their potential as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can be beneficial in treating various diseases, including cancer .
Antiviral Activity
Certain 1H-pyrazolo[3,4-b]pyridines have shown antiviral activity . For example, Ethyl 1H-indole-3-carboxylates, a related class of compounds, have demonstrated activity against the hepatitis C virus (HCV) .
Photophysical Properties
Research has also been conducted on the photophysical properties of 1H-pyrazolo[3,4-b]pyridines . Understanding these properties can be useful in various fields, including materials science and biomedical imaging .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to exhibit pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
For instance, L-701,324, a derivative of 4-hydroxy-2-quinolone, was found to be a selective antagonist at the glycine site of the NMDA receptor .
Biochemical Pathways
For instance, 4-hydroxy-2-quinolones have been found to play roles in natural and synthetic chemistry and exhibit biologically and pharmacologically significant activities .
Result of Action
For instance, 4-hydroxy-2-quinolones have been found to exhibit interesting pharmaceutical and biological activities .
properties
IUPAC Name |
4-chloro-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-14-6-4-5-12(2)17(14)22-19)18(24-25)23-20(26)13-7-9-15(21)10-8-13/h4-11H,3H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWZPQRXUGPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

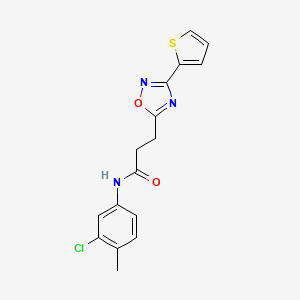
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706189.png)
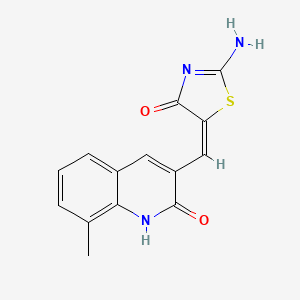
![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706198.png)
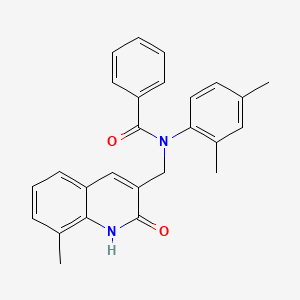
![(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7706202.png)
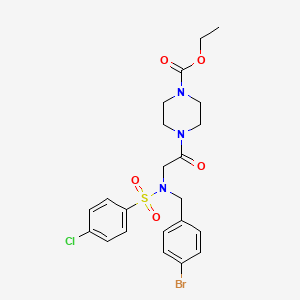

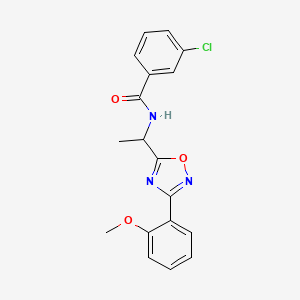
![ethyl 4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7706232.png)


![1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B7706257.png)
